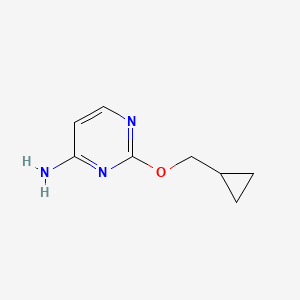

2-Cyclopropylmethoxy-pyrimidin-4-ylamine

Description

2-Cyclopropylmethoxy-pyrimidin-4-ylamine is a pyrimidine derivative featuring a cyclopropylmethoxy substituent at the 2-position and an amine group at the 4-position. Pyrimidines are aromatic heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science. The cyclopropylmethoxy group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and biological activity. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule and macromolecular structures .

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C8H11N3O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11) |

InChI Key |

PFPIKEMQTKLGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=NC=CC(=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyclopropylmethoxy-pyrimidin-4-ylamine with two analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (from ) and 4-amino-2-methoxypyrimidine.

| Compound Name | Substituents (Position 2) | Substituents (Position 4) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Cyclopropylmethoxy | Amine | Ether, amine | ~195.2 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro, methyl | Carboxylic acid | Halide, carboxylic acid | ~186.6 |

| 4-amino-2-methoxypyrimidine | Methoxy | Amine | Ether, amine | ~125.1 |

Key Observations:

- Reactivity : The chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid () increases electrophilicity, making it more reactive in substitution reactions than the ether-linked cyclopropylmethoxy group .

- Polarity : The carboxylic acid in the analog () introduces high polarity, contrasting with the lipophilic cyclopropylmethoxy group in the target compound.

Physicochemical Properties

| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 4-amino-2-methoxypyrimidine |

|---|---|---|---|

| Solubility (Water) | Low (lipophilic cyclopropyl group) | Moderate (polar carboxylic acid) | Moderate (smaller ether) |

| Melting Point (°C) | ~120–125 (estimated) | ~180–185 (literature) | ~90–95 (literature) |

| LogP (Predicted) | ~1.8 | ~0.5 | ~0.9 |

Implications:

Research Findings and Methodological Considerations

- Structural Analysis : SHELX software () is critical for resolving conformational details of pyrimidine derivatives, such as torsional angles of the cyclopropylmethoxy group .

- Safety Profiles : While the SDS for 2-Chloro-6-methylpyrimidine-4-carboxylic acid () focuses on handling precautions, its reactivity underscores the importance of substituent choice in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.